molecular formula C12H21N5O2S B11984655 N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide

N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide

Cat. No.: B11984655
M. Wt: 299.40 g/mol
InChI Key: GINGDPNIPDMALI-UHFFFAOYSA-N
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Description

N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide is a complex organic compound that features both an amine and a thiadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the reaction of 3-(diethylamino)propylamine with a suitable thiadiazole derivative. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting bacterial growth or modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide is unique due to the presence of both the diethylamino and thiadiazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler amine derivatives .

Properties

Molecular Formula

C12H21N5O2S

Molecular Weight

299.40 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)oxamide

InChI

InChI=1S/C12H21N5O2S/c1-4-17(5-2)8-6-7-13-10(18)11(19)14-12-16-15-9(3)20-12/h4-8H2,1-3H3,(H,13,18)(H,14,16,19)

InChI Key

GINGDPNIPDMALI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)NC1=NN=C(S1)C

Origin of Product

United States

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